molecular formula C15H10N4OS2 B15007094 6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15007094
M. Wt: 326.4 g/mol
InChI Key: WAWGIBHVOGEXJI-UHFFFAOYSA-N
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Description

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrano[2,3-c]pyrazole family, which is known for its wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. The process includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4. The reaction is carried out at temperatures between 70–75°C for 110–120 minutes, yielding the desired product with excellent yields of 85–90% . This method is advantageous due to its straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Chemical Reactions Analysis

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and thiophene groups, using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can be carried out to form more complex heterocyclic structures.

Scientific Research Applications

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, indicating its potential as an anticancer agent . The compound’s effects are mediated through its ability to inhibit key enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds such as:

  • 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

These compounds share a similar pyrano[2,3-c]pyrazole core structure but differ in the substituents attached to the core. The presence of thiophene rings in 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic and steric properties, making it distinct from its analogs .

Properties

Molecular Formula

C15H10N4OS2

Molecular Weight

326.4 g/mol

IUPAC Name

6-amino-3,4-dithiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H10N4OS2/c16-7-8-11(9-3-1-5-21-9)12-13(10-4-2-6-22-10)18-19-15(12)20-14(8)17/h1-6,11H,17H2,(H,18,19)

InChI Key

WAWGIBHVOGEXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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